molecular formula C20H24N2O5S2 B11172406 3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B11172406
M. Wt: 436.5 g/mol
InChI Key: BIRBJAQJUXOFAO-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a complex organic compound characterized by the presence of both sulfonyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the phenylsulfonyl intermediate: This step involves the sulfonation of benzene to form benzenesulfonyl chloride.

    Coupling with piperidine: The benzenesulfonyl chloride is then reacted with piperidine to form the piperidin-1-ylsulfonyl intermediate.

    Amidation reaction: The final step involves the reaction of the piperidin-1-ylsulfonyl intermediate with 4-aminophenylpropanamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Further oxidized sulfonyl derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive pathways.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study the effects of sulfonyl and amide groups on biological systems.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl and amide groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is unique due to the presence of both piperidine and sulfonyl groups, which can confer specific chemical and biological properties. The combination of these functional groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H24N2O5S2/c23-20(13-16-28(24,25)18-7-3-1-4-8-18)21-17-9-11-19(12-10-17)29(26,27)22-14-5-2-6-15-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23)

InChI Key

BIRBJAQJUXOFAO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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